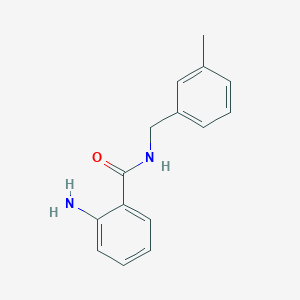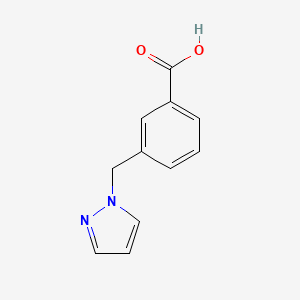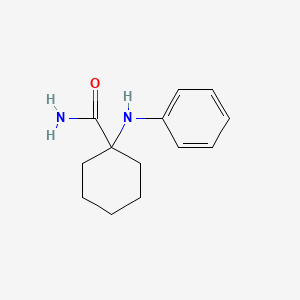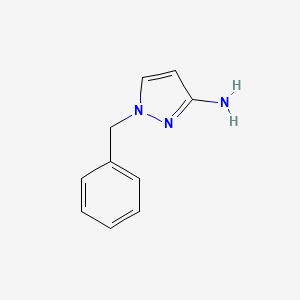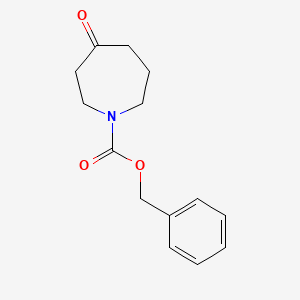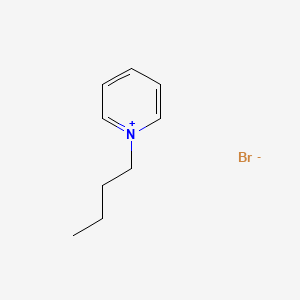
1-Butylpyridinium bromide
Overview
Description
1-Butylpyridinium bromide is a chemical compound with the empirical formula C9H14BrN . It has a molecular weight of 216.12 . It appears as a white to beige crystalline powder or crystals .
Synthesis Analysis
The synthesis of 1-Butylpyridinium bromide has been optimized under continuous flow conditions . The optimization process was facilitated by a multi-objective Bayesian optimization platform, which simultaneously optimized reaction yield and production rate . The use of continuous flow techniques improved control over reaction parameters compared to common batch chemistry processes .
Molecular Structure Analysis
The molecular structure of 1-Butylpyridinium bromide consists of a pyridinium ring with a butyl group attached to one of the nitrogen atoms . The bromide ion is associated with the pyridinium cation through ionic bonding .
Chemical Reactions Analysis
1-Butylpyridinium bromide has been involved in various chemical reactions. For instance, it has been used in the photochemical reaction of pyridinium salts with nucleophiles . The reaction showed good stereoselectivity and interesting regioselectivity .
Scientific Research Applications
Photochemical Reactions
1-Butylpyridinium bromide has been used in photochemical reactions . Specifically, it has been involved in the photochemical reaction of pyridinium salts with nucleophiles . The reaction of 1-n–N-butylpyridinium salt in water with hydroxide anion is in agreement with a singlet state process where the S2 state at λ = 253 nm can be converted into a Dewar isomer . The Dewar isomer can react with hydroxide anion giving the product, 6-n-butyl-6-azabicyclo .
Synthesis of Aminocyclopentene Derivatives
The synthesis of aminocyclopentene derivatives through photochemical isomerization of pyridinium salts has been achieved using 1-Butylpyridinium bromide . This reaction, coupled with a desymmetrization performed with acetylcholinesterase from Electrophorus electricus, has opened the possibility of the use of this reaction in organic synthesis .
Production of Various Compounds
1-Butylpyridinium bromide has been used in the synthesis of various compounds such as (+)-mannostatin A, (−)-allosamizoline aminocyclopentitol, 3-amino-3-deoxyaldopentoses, polyhydroxylated indolizidines, (+)-castanospermine, trehazolin aminocyclitol, and (+)-lactacystin .
Conversion into 6-n-butyl-6-azabicyclo[3.1.0]hex-3-en-2-ol
In 2018, Siopa reported the conversion of 1-n–N-butylpyridinium bromide into 6-n-butyl-6-azabicyclo[3.1.0]hex-3-en-2-ol through irradiation in water in the presence of potassium carbonate in a flow reactor . The reaction showed a high efficiency .
Material Science Research
1-Butylpyridinium bromide has been used in material science research . Its properties and characteristics make it a valuable compound in this field .
Life Science Research
In life science research, 1-Butylpyridinium bromide has been utilized due to its unique properties . It has been used in various experiments and studies, contributing to the advancement of life sciences .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-butylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BrH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQNFMTEUEOCD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047933 | |
| Record name | 1-Butylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpyridinium bromide | |
CAS RN |
874-80-6 | |
| Record name | 1-Butylpyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYLPYRIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F72FD1BSWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

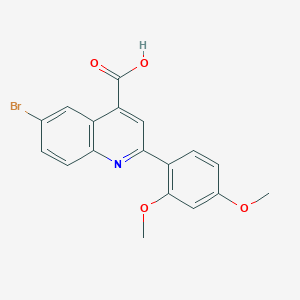
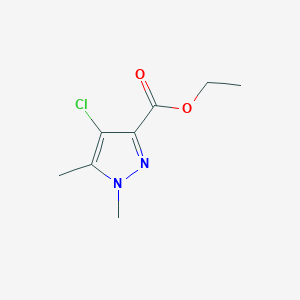
![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)
